Cas no 135887-24-0 ((3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL)

(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL 化学的及び物理的性質
名前と識別子
-
- (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL
- (3,4-dimethoxyphenyl)(thiophen-2-yl)methanol
- HMS1485J17
- (3,4-dimethoxyphenyl)-thiophen-2-ylmethanol
- AKOS000488948
- ChemDiv3_004439
- CS-0320987
- SR-01000506842
- Oprea1_661779
- AKOS016352265
- CCG-114133
- IDI1_022349
- BRD-A07982057-001-01-9
- 135887-24-0
- STK092256
- Z57203031
- Oprea1_863803
- 3,4-Dimethoxyphenyl-(2-thienyl)methanol
- SR-01000506842-1
-
- MDL: MFCD02603510
- インチ: InChI=1S/C13H14O3S/c1-15-10-6-5-9(8-11(10)16-2)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3
- InChIKey: KWKXKUWOQVBCGP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 250.06636548g/mol
- どういたいしつりょう: 250.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB428484-5g |
3,4-Dimethoxyphenyl-(2-thienyl)methanol |
135887-24-0 | 5g |
€1373.40 | 2023-09-04 | ||
Ambeed | A608944-1g |
(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol |
135887-24-0 | 97% | 1g |
$418.0 | 2024-04-24 | |
abcr | AB428484-1 g |
3,4-Dimethoxyphenyl-(2-thienyl)methanol |
135887-24-0 | 1g |
€496.00 | 2023-04-23 | ||
abcr | AB428484-5 g |
3,4-Dimethoxyphenyl-(2-thienyl)methanol |
135887-24-0 | 5g |
€1,373.40 | 2023-04-23 | ||
abcr | AB428484-1g |
3,4-Dimethoxyphenyl-(2-thienyl)methanol; . |
135887-24-0 | 1g |
€1555.10 | 2025-03-19 |
(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOLに関する追加情報
The Comprehensive Overview of (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL (CAS No. 135887-24-0)
(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL, also known by its CAS registry number 135887-24-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a dimethoxyphenyl group and a thiophene moiety, both of which contribute to its distinctive chemical properties. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.
The molecular structure of (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL comprises a central methanol group linked to two aromatic rings: a dimethoxy-substituted phenyl ring and a thiophene ring. The presence of the dimethoxy groups on the phenyl ring introduces electron-donating effects, which can influence the compound's reactivity and stability. Similarly, the thiophene moiety contributes aromaticity and potential for conjugation, enhancing the compound's electronic properties. These structural features make it a valuable building block in the synthesis of more complex molecules, particularly in drug discovery and materials science.
Recent studies have explored the synthesis of (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL using various methodologies. One prominent approach involves the coupling reaction between a dimethoxyphenol derivative and a thiophenol derivative under specific catalytic conditions. This method has been optimized to achieve high yields and selectivity, ensuring the scalability of the synthesis process. Additionally, researchers have investigated the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
The physical and chemical properties of this compound have been extensively studied to understand its behavior under different conditions. For instance, its solubility in various solvents has been determined, revealing its compatibility with polar protic solvents such as water and methanol. Furthermore, spectroscopic analyses, including UV-Vis and NMR spectroscopy, have provided insights into its electronic structure and molecular interactions. These studies are crucial for applications in fields such as sensors and optoelectronics, where understanding molecular behavior is essential.
In terms of applications, (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL has shown promise in drug discovery efforts targeting specific biological pathways. Its unique structure allows for interactions with various biomolecules, making it a potential candidate for modulating enzyme activity or receptor binding. Recent research has focused on its anti-inflammatory and antioxidant properties, which could lead to novel therapeutic agents for chronic diseases such as neurodegenerative disorders.
Beyond pharmacology, this compound has also found applications in materials science. Its ability to form self-assembled monolayers on surfaces has been explored for use in nanotechnology applications such as surface modification and catalysis. Additionally, its photochemical properties make it a candidate for light-harvesting materials in solar cells.
The environmental impact of synthesizing and using this compound has also been considered in recent studies. Researchers have evaluated its biodegradability under controlled conditions to assess its potential ecological risks. These studies are essential for ensuring sustainable practices in chemical manufacturing and minimizing environmental footprint.
In conclusion, (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL (CAS No. 135887-24-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure provides opportunities for innovation in drug development, materials science, and environmental chemistry. As research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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